N-(4-methoxyphenyl)-3-propoxybenzamide
Description
N-(4-Methoxyphenyl)-3-propoxybenzamide is a benzamide derivative characterized by a 3-propoxy-substituted benzoyl group and a 4-methoxyphenylamine moiety. Benzamides are known for their diverse bioactivities, including anti-inflammatory, cardioprotective, and receptor-modulating properties, depending on substituent patterns .
Key structural features:
- Benzamide core: Provides a rigid aromatic scaffold for intermolecular interactions.
- 3-Propoxy group: Enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets.
- 4-Methoxyphenyl group: The electron-donating methoxy group modulates electronic properties and solubility.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-11-21-16-6-4-5-13(12-16)17(19)18-14-7-9-15(20-2)10-8-14/h4-10,12H,3,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNFFVYMCSSDOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with N-(4-methoxyphenyl)-3-propoxybenzamide, enabling comparative analysis:
Key Comparative Insights
Electronic and Steric Effects
- Oxadiazole vs.
Bioactivity Trends
- Anti-Inflammatory Activity: Compounds with hydroxylated aryl groups (e.g., 3-(4-hydroxy-3-methoxyphenyl)-acrylamide) exhibit stronger anti-inflammatory effects (IC₅₀ <17 µM) due to hydrogen-bond donor capacity and resonance stabilization .
- Cardioprotective Effects : Thiazole derivatives with hydrazine linkers (e.g., N-[4-(4-methoxyphenyl)-thiazol-2-yl]-hydrazine) outperform Levocarnitine in mitigating hypoxic muscle contraction, attributed to enhanced electron delocalization in the thiazole ring .
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